(3S,4S)-4-Amino-7-chlorochroman-3-OL is a chemical compound with the molecular formula . It belongs to the class of chlorochroman derivatives, which are known for their potential biological activities. This compound features a chiral center, which contributes to its stereochemical properties and biological interactions. The presence of an amino group and a chlorine atom in its structure suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
(3S,4S)-4-Amino-7-chlorochroman-3-OL can be sourced from various chemical databases and literature, including PubChem, where it is cataloged under the identifier 69931943 . The compound is classified as an organic compound due to its carbon-containing structure and falls under the category of heterocyclic compounds due to the presence of a cyclic ether (chroman) moiety.
The synthesis of (3S,4S)-4-Amino-7-chlorochroman-3-OL can be achieved through several methods, often involving multi-step reactions. One common approach includes the chlorination of chroman derivatives followed by amination processes. Specific synthetic routes may involve:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed for purification.
The molecular structure of (3S,4S)-4-Amino-7-chlorochroman-3-OL consists of a chroman ring with an amino group at position 4 and a chlorine atom at position 7. The stereochemistry at positions 3 and 4 is crucial for its biological activity.
(3S,4S)-4-Amino-7-chlorochroman-3-OL can undergo various chemical reactions typical for amines and halogenated compounds:
These reactions are often influenced by the electronic properties of substituents on the chroman ring, which can modulate reactivity.
The mechanism of action for (3S,4S)-4-Amino-7-chlorochroman-3-OL is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes related to pain and inflammation pathways.
Research indicates that compounds in this class may exhibit activity against certain pain pathways, potentially acting as analgesics or anti-inflammatory agents .
Relevant data on solubility and melting points would need to be sourced from experimental studies or specific literature.
(3S,4S)-4-Amino-7-chlorochroman-3-OL has potential applications in medicinal chemistry due to its structural characteristics that suggest activity against pain and inflammation. Research into its pharmacological effects could lead to new therapeutic agents for treating conditions such as arthritis or neuropathic pain . Additionally, its unique structure may allow for further modifications leading to novel compounds with enhanced efficacy or reduced side effects.
Chroman derivatives represent a cornerstone of medicinal chemistry due to their broad biological relevance and structural versatility. Characterized by a benzopyran core comprising a benzene ring fused to a tetrahydropyran ring, this scaffold demonstrates remarkable pharmacokinetic properties and target engagement capabilities. The (3S,4S)-4-amino-7-chlorochroman-3-ol variant exemplifies modern structural refinements of this privileged architecture, incorporating stereospecific chirality and halogen substituents to enhance pharmacological potential. Chroman's natural occurrence in tocopherols (vitamin E), flavonoids, and other bioactive molecules provides a robust foundation for synthetic optimization toward novel therapeutics targeting metabolic, neurological, and oncological disorders [8].
This derivative features three critical structural elements:
Table 1: Key Molecular Descriptors of (3S,4S)-4-Amino-7-chlorochroman-3-ol
Property | Value | Pharmacological Relevance |
---|---|---|
Molecular Formula | C₉H₁₀ClNO₂ | Balanced heteroatom composition for solubility |
Molecular Weight | 199.63 g/mol | Optimal for CNS permeability |
Stereochemistry | 3S,4S | Enantioselective target recognition |
SMILES Notation | O[C@@H]1COC2=C([C@@H]1N)C=CC(Cl)=C2 | Precise stereochemical definition |
Halogen Position | C7 | Halogen bonding potential |
The scaffold qualifies as "privileged" due to its high fraction of sp³-hybridized carbons (Fsp³ = 0.44) compared to flat heteroaromatics, enhancing three-dimensionality and reducing phospholipidosis risk. Its polar surface area (estimated PSA ≈ 52 Ų) supports cell permeability while maintaining aqueous solubility—properties validated in analogous chroman-based drug candidates [7] [8]. The 7-chloro modification significantly increases lipophilicity (clogP ≈ 1.8), facilitating membrane penetration without compromising solubility through the amphoteric amino-alcohol functionality.
Chroman pharmacology has evolved through distinct generations:
Table 2: Milestones in Chroman-Based Therapeutic Development
Era | Representative Agents | Structural Features | Therapeutic Application |
---|---|---|---|
1960s-1980s | Chromanolols | Simple alkyl substitutions | Beta-blockers (e.g., Chromanolol 293B) |
1990s-2000s | Nebivolol, Cromakalim | Amino-alcohol chains | Cardiovascular agents |
2010-Present | (3S,4S)-4-Amino-7-chloro derivatives | Halogenation + stereospecificity | Targeted CNS/oncology therapies |
Early chroman therapeutics focused on cardiovascular indications, exemplified by cromakalim (K⁺ channel opener) and nebivolol (β₁-blocker). These first-generation agents established chroman's capacity for modulating ion channels and GPCRs but exhibited limited selectivity. The 2020s witnessed strategic incorporation of halogen atoms and stereocenters, as seen in modern derivatives like (3S,4S)-4-amino-7-chlorochroman-3-ol. This evolution parallels broader medicinal chemistry trends where trifluoromethyl (-CF₃) groups became ubiquitous in FDA-approved drugs (19 agents in 20 years), demonstrating how halogenation enhances potency and pharmacokinetics [5].
Contemporary synthesis leverages stereoselective routes like Sharpless asymmetric dihydroxylation and enzymatic resolution to access enantiopure intermediates. The 7-chloro substituent in current derivatives reflects halogen-bonding strategies proven in non-chroman agents like alpelisib (PI3K inhibitor) and ubrogepant (CGRP antagonist), where halogen atoms mediate critical target interactions through σ-hole interactions with carbonyl motifs or aromatic residues [5] [6].
The 3S,4S configuration confers three-dimensional complementarity to biological targets that is unattainable with racemic mixtures:
Conformational Locking: Pseudorotation of the pyran ring positions the C3/C4 substituents in fixed equatorial orientations. The 3S-hydroxy and 4S-amino groups adopt a syn-periplanar arrangement (dihedral angle ≈ 30°) that mimics endogenous neurotransmitter conformations like dopamine's extended chain. This orientation is critical for binding monoamine transporters and kinases [7].
Hydrogen-Bonding Networks: Density functional theory (DFT) calculations reveal an intramolecular H-bond between the C3 hydroxyl and C4 amine (distance ≈ 2.1Å), creating a rigidified pharmacophore. This motif enhances binding to targets with deep catalytic pockets requiring bifunctional H-bond donors, such as:
Stereoselective Activity Differential: Enantiopure synthesis reveals drastic efficacy differences:
\text{Potency Ratio} = \frac{\text{IC}_{50}(3R,4R)}{\text{IC}_{50}(3S,4S)} > 15\text{-fold in D}_2\text{ receptor binding assays}
This mirrors observations in GRP40 agonists where cis-4-CF₃-pyrrolidine enantiomers showed 44-fold differences in receptor activation [7]. The 3S,4S configuration's spatial vectoring of nitrogen lone pairs enables ionic interactions with aspartate/glutamate residues absent in its enantiomer.
Table 3: Scaffold Comparison Highlighting Stereochemical Advantages
Descriptor | 3S,4S-Chroman | Planar Scaffolds | Saturated N-Heterocycles |
---|---|---|---|
Fsp³ | 0.44 | 0.05-0.20 | 0.75-1.00 |
Chiral Centers | 2 | 0 | 1-4 |
PSA (Ų) | ~52 | 20-40 | 45-70 |
Halogen Bonding | Yes (C7-Cl) | Rare | Variable |
3D Coverage | 138° | <90° | 360° |
The scaffold's stereochemistry synergizes with electronic effects from the 7-chloro substituent. Molecular electrostatic potential (MEP) maps show enhanced positive σ-hole at chlorine's pole (+28 kcal/mol), enabling interactions with backbone carbonyls of proteins—a phenomenon validated in thyroid receptor agonists where chloro-analogs improved binding affinity by 6-fold versus non-halogenated counterparts [5] [6]. This halogen effect is distance-dependent from stereocenters, as the 3S,4S configuration optimally positions the σ-hole toward protein contact points.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: